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molecular formula C8H16NOP B8662895 1-Allyl-4-methyl-1,4-azaphosphinane 4-oxide

1-Allyl-4-methyl-1,4-azaphosphinane 4-oxide

Cat. No. B8662895
M. Wt: 173.19 g/mol
InChI Key: ODTHDLVZRGHJKW-UHFFFAOYSA-N
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Patent
US08987284B2

Procedure details

To a mixture of 4-methyl-1,4-azaphosphinane 4-oxide hydrogen chloride salt (1.69 g), sodium iodide (150 mg) and Cs2CO3 (7.15 g) in acetone (50 mL) was added allyl chloride dropwise. The mixture was stirred at room temperature overnight, filtered and concentrated to provide the desired product as white solid (1.45 g).
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][P:3]1(=[O:9])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.[I-].[Na+].C([O-])([O-])=O.[Cs+].[Cs+].[CH2:18](Cl)[CH:19]=[CH2:20]>CC(C)=O>[CH2:20]([N:6]1[CH2:7][CH2:8][P:3](=[O:9])([CH3:2])[CH2:4][CH2:5]1)[CH:19]=[CH2:18] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
Cl.CP1(CCNCC1)=O
Name
Quantity
150 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Cs2CO3
Quantity
7.15 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)N1CCP(CC1)(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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